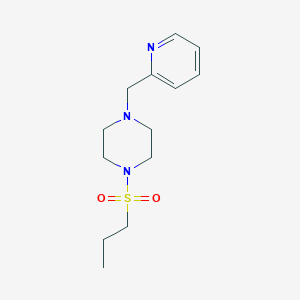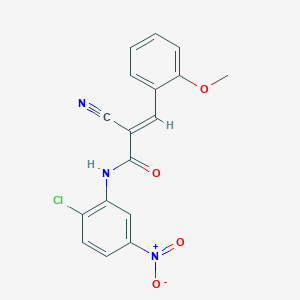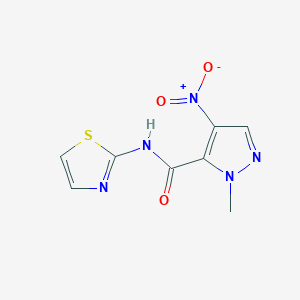![molecular formula C16H17ClN2O4S B10893265 N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)
N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE is an organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, methoxy groups, and a sulfonohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C16H17ClN2O4S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+ |
Clé InChI |
NWERSAKIXHFBNP-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Cl)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B10893183.png)
![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10893197.png)
![1-(3-chlorophenyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B10893204.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10893206.png)
![2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B10893214.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)

![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)

![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)

